molecular formula C15H14Cl2N2O2 B2802849 3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1955505-60-8

3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B2802849
CAS No.: 1955505-60-8
M. Wt: 325.19
InChI Key: HDXHBFVYGYARJE-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one hydrochloride (molecular formula: C₁₅H₁₄Cl₂N₂O₂, molecular weight: 333.19 g/mol) is a dihydroindol-2-one derivative characterized by a chloro-substituted indole core, a 2-methylphenoxy substituent at position 6, and a hydrochloride salt formulation . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability and in vitro testing .

Properties

IUPAC Name

3-amino-5-chloro-6-(2-methylphenoxy)-1,3-dihydroindol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2.ClH/c1-8-4-2-3-5-12(8)20-13-7-11-9(6-10(13)16)14(17)15(19)18-11;/h2-7,14H,17H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXHBFVYGYARJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=C3C(C(=O)NC3=C2)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one hydrochloride, with CAS number 1955505-60-8, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial and anticancer effects.

The molecular formula of this compound is C15H14Cl2N2O2C_{15}H_{14}Cl_2N_2O_2, with a molecular weight of 325.19 g/mol. The compound features an indole structure which is often associated with various pharmacological activities.

PropertyValue
CAS Number1955505-60-8
Molecular FormulaC₁₅H₁₄Cl₂N₂O₂
Molecular Weight325.19 g/mol
Melting PointNot available
Boiling PointNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the indole ring and subsequent modifications to introduce the amino and chloro groups. Specific synthetic routes have been documented in various studies, emphasizing the importance of optimizing conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of indole have shown efficacy against a range of bacterial strains. The antimicrobial activity of this compound has been evaluated in vitro against both Gram-positive and Gram-negative bacteria.

A study reported that compounds related to this class showed minimal inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin. The most sensitive strains included Staphylococcus aureus and Escherichia coli, while resistance was noted in other strains like Listeria monocytogenes .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Indole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines.

For example, compounds with similar structures have shown IC50 values below 30 µM against various cancer types, indicating promising anticancer activity . The underlying mechanisms are believed to involve the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various indole derivatives, including our compound. Results indicated that it had a significant effect on reducing bacterial load in treated cultures compared to untreated controls.
  • Cytotoxicity Assessment : In a study involving multiple cancer cell lines (e.g., A431 and U251), the compound demonstrated a dose-dependent reduction in cell viability, with notable selectivity towards cancerous cells over normal cells .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one hydrochloride exhibit significant anticancer properties. The indole structure is often associated with the inhibition of cancer cell proliferation and induction of apoptosis.

Case Study:

A study conducted on derivatives of indole showed that modifications at the 5 and 6 positions can enhance cytotoxicity against various cancer cell lines. The specific compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, indicating strong potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Indole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation.

Data Table: COX Inhibition Potency

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3-Amino-5-chloro...0.780.52
Celecoxib0.780.78
PYZ160.520.52

This table illustrates the comparative potency of the compound against COX enzymes, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Neuropharmacological Applications

The indole framework is also prominent in neuropharmacology, where it has been linked to serotonin receptor modulation. Compounds with similar structures have been studied for their effects on mood disorders and neurodegenerative diseases.

Case Study:

A recent investigation into serotonin receptor agonists revealed that modifications to the indole structure can significantly enhance binding affinity and selectivity towards serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have indicated that while the compound exhibits therapeutic benefits, it also necessitates careful evaluation regarding its safety margins.

Toxicity Assessment Findings

  • Acute Toxicity : Studies indicate moderate acute toxicity with LD50 values suggesting a need for caution during handling.
  • Sensitization Potential : In vivo studies showed variable sensitization responses, emphasizing the importance of thorough testing before clinical application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of dihydroindol-2-one derivatives, which share a bicyclic indole core but differ in substituents. Key comparisons include:

Table 1: Structural Comparison of Dihydroindol-2-one Derivatives
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound C₁₅H₁₄Cl₂N₂O₂ 5-Cl, 6-(2-methylphenoxy) 333.19 Hydrochloride salt, phenoxy group
3-Amino-6-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride C₈H₉ClN₂O₂ 6-OH 200.63 Hydroxy group, smaller substituent
3-Amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride C₆H₆BrNO 6-Br 188.02 Bromo substitution
5-Chloro-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-hydroxy-4-methyl-2H-indol-2-one C₁₆H₁₂Cl₂NO₃ 5-Cl, 3-(5-Cl-2-methoxyphenyl), 4-CH₃ 344.18 Methoxy group, dual chloro substitution
Ethyl 2-(4-chloro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate C₁₈H₁₆Cl₂NO₂ Tetrahydroisoquinoline core 349.23 Ester functional group

Key Observations :

  • Halogen Substitution : The target compound’s 5-chloro group contrasts with bromo substitution in ’s derivative. Chloro groups typically enhance metabolic stability compared to bromo, which may influence pharmacokinetics .
  • Phenoxy vs. Methoxy: The 2-methylphenoxy group in the target compound provides steric bulk and lipophilicity, whereas methoxy groups (e.g., ) improve solubility but reduce membrane permeability .
  • Salt Formulations : Hydrochloride salts (target compound, ) enhance solubility, critical for in vivo applications, compared to neutral forms .

Physicochemical and Pharmacological Implications

Solubility and Bioavailability
  • The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to non-salt analogs (e.g., ’s methoxy derivative). This property aligns with trends in drug development for improved oral bioavailability .
Stability and Reactivity
  • The dual chloro substitution in the target compound may confer resistance to oxidative degradation compared to bromo or hydroxy analogs .
  • The 2-methylphenoxy group’s steric hindrance could reduce metabolic clearance via cytochrome P450 enzymes, extending half-life .

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